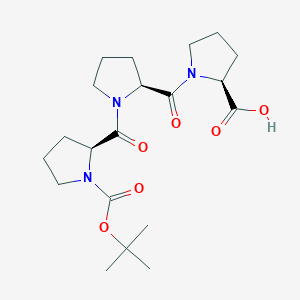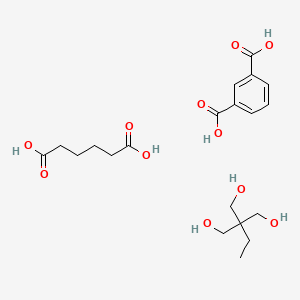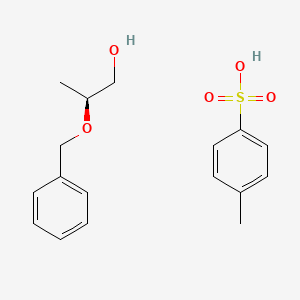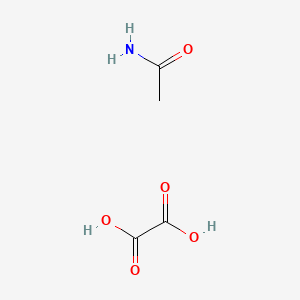![molecular formula C10H12S B14678680 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene CAS No. 39815-00-4](/img/structure/B14678680.png)
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene is an organic compound with a unique structure that includes a benzene ring substituted with a methyl group and a prop-1-en-1-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with prop-1-en-1-ylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-1-en-1-yl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Methyl-4-[(propyl)sulfanyl]benzene.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-1-en-1-ylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
- 1-Methoxy-4-[(prop-1-en-1-yl)sulfanyl]benzene
- 1-Methyl-4-[(prop-1-en-1-yl)oxy]benzene
- 1-Methyl-4-[(prop-1-en-1-yl)amino]benzene
Comparison: 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, oxy, and amino analogs. The sulfanyl group can participate in redox reactions and form strong interactions with metal ions, making this compound particularly useful in catalysis and coordination chemistry.
特性
CAS番号 |
39815-00-4 |
|---|---|
分子式 |
C10H12S |
分子量 |
164.27 g/mol |
IUPAC名 |
1-methyl-4-prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-8-11-10-6-4-9(2)5-7-10/h3-8H,1-2H3 |
InChIキー |
QBBWCKDSFNEULN-UHFFFAOYSA-N |
正規SMILES |
CC=CSC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


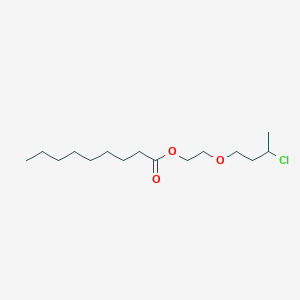

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
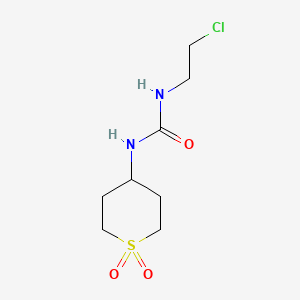
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
